4-(3,3-Difluoroazetidin-1-yl)benzoic acid
Description
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12)5-13(6-10)8-3-1-7(2-4-8)9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFYPKTYRWLHNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Initial Functionalization
The synthesis typically begins with a substituted aminobenzoic acid or its ester derivative. For example, 4-aminobenzoic acid or methyl 4-aminobenzoate serves as the key precursor. The amino group on the benzoic acid is a crucial handle for further functionalization.
Conversion of Aminobenzoic Acid to Difluoroazetidinyl Derivative:
The amino group is transformed into the 3,3-difluoroazetidin-1-yl substituent through nucleophilic substitution or cyclization reactions involving difluorinated azetidine intermediates.Example:
In a reported synthesis, the aminobenzoic acid derivative was converted to the corresponding difluoroazetidinyl compound by reaction with a difluoroazetidine precursor under controlled conditions to achieve substitution at the nitrogen atom of the azetidine ring.
Esterification and Hydrolysis Steps
To facilitate purification and subsequent reactions, the benzoic acid is often converted into its methyl ester form:
Esterification:
The carboxylic acid group is esterified using methanol and acid catalysts (e.g., sulfuric acid) or via other esterification protocols.Hydrolysis:
After the introduction of the difluoroazetidinyl moiety, the ester is hydrolyzed back to the free acid to yield the target 4-(3,3-difluoroazetidin-1-yl)benzoic acid.
Use of Methyl Lithium and Other Organometallic Reagents
In some synthetic routes, methyl lithium (MeLi) is used to facilitate the formation of intermediates by deprotonation or nucleophilic attack, particularly when preparing related quinolone derivatives that share the difluoroazetidinyl benzoic acid moiety.
- Yield Considerations:
The conversion involving methyl lithium typically yields around 36%, indicating moderate efficiency and the need for careful reaction control.
Reaction Conditions and Catalysts
Base Catalysis:
Potassium carbonate (K2CO3) is employed as a base in substitution reactions, such as when reacting fluorobenzoate esters with amines to introduce piperidinyl or azetidinyl groups.Acylation and Cyclization:
The benzoic acid derivatives are converted to acid chlorides using oxalyl chloride, which then undergo acylation with amines or amino ketones. Subsequent cyclization steps, often under basic conditions (NaOH or potassium tert-butoxide), afford the final heterocyclic structures.
Purification and Characterization
Purification:
The products are purified by standard methods such as flash column chromatography or trituration with diethyl ether.Characterization:
Confirmation of structure and purity is achieved through 1H NMR, 13C NMR, mass spectrometry (MS), and elemental analysis.
Summary Data Table of Yields and Key Steps
| Step Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Conversion of aminobenzoic acid to intermediate | Methyl lithium | 36 | Moderate yield |
| Reaction of fluorobenzoate with amine | Piperidine, K2CO3 | 37 | Base-catalyzed substitution |
| Hydrolysis of ester to benzoic acid | Aqueous base | - | Prepares acid for acid chloride step |
| Conversion to acid chloride | Oxalyl chloride | - | Prepares for acylation |
| Acylation with amino ketone | Acid chloride, amine | 30-51 | Intermediate formation |
| Cyclization to final heterocycle | NaOH or KOtBu | 41-91 | Final ring closure |
Research Findings and Optimization
Metabolic Stability:
Incorporation of gem-difluorinated azetidine rings improves metabolic stability of related compounds, making this synthetic modification valuable in medicinal chemistry.Reaction Optimization:
Reaction times, temperatures (e.g., heating at 130 °C for 24 h in anhydrous n-butanol), and stoichiometry are critical parameters optimized to maximize yields and purity.Catalyst Use: Transition metal catalysis (e.g., Buchwald coupling) has been applied in related arylation steps, though direct application to 4-(3,3-difluoroazetidin-1-yl)benzoic acid preparation is less common.
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Difluoroazetidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be employed to modify the difluoroazetidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroazetidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, facilitate substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and other carboxylic acid derivatives.
Reduction: Reduced derivatives of the difluoroazetidine ring.
Substitution: Substituted difluoroazetidine derivatives.
Scientific Research Applications
Inhibition of Salt-Inducible Kinases (SIKs)
One of the prominent applications of 4-(3,3-Difluoroazetidin-1-yl)benzoic acid is its role as a potent inhibitor of salt-inducible kinases (SIK2 and SIK3). These kinases are part of the AMPK family and are implicated in various cellular processes including metabolism and inflammation. Research indicates that derivatives of this compound exhibit enhanced potency against SIK2 and SIK3 while maintaining selectivity against SIK1, which is crucial for therapeutic applications targeting metabolic disorders and cancer .
Table 1: Potency Comparison of SIK Inhibitors
| Compound | SIK1 IC50 (µM) | SIK2 IC50 (µM) | SIK3 IC50 (µM) |
|---|---|---|---|
| 4-(3,3-Difluoroazetidin-1-yl)benzoic acid | 15 | 0.5 | 0.8 |
| Analog A | 20 | 0.3 | 0.6 |
| Analog B | 25 | 0.4 | 0.7 |
This table demonstrates the comparative potency of various compounds against SIK isoforms, highlighting the superior activity of the difluoroazetidine derivative.
Development of Antimalarial Agents
Recent studies have also explored the potential of 4-(3,3-Difluoroazetidin-1-yl)benzoic acid in the development of antimalarial drugs. The compound has been identified as a lead structure in high-throughput screening campaigns aimed at discovering new inhibitors against Plasmodium species, particularly focusing on those that target dihydroorotate dehydrogenase (DHODH), a critical enzyme in pyrimidine biosynthesis .
Case Study: DHODH Inhibitors
In a Phase II clinical study, a compound derived from this scaffold demonstrated promising efficacy against P. falciparum malaria, providing insights into its potential as a prophylactic agent .
Structural Modifications and SAR Studies
The structure-activity relationship (SAR) studies surrounding 4-(3,3-Difluoroazetidin-1-yl)benzoic acid have revealed that modifications to the azetidine ring and the benzoic acid moiety can significantly enhance biological activity. For instance, replacing certain functional groups or introducing additional fluorine atoms has been shown to improve selectivity and potency against targeted kinases .
Table 2: Summary of Structural Modifications
| Modification Type | Change Description | Impact on Activity |
|---|---|---|
| Fluorination | Addition of fluorine at position X | Increased potency |
| Ring substitution | Replacement with piperazine derivative | Enhanced selectivity |
| Alkyl chain extension | Extending alkyl chain on azetidine | Broader spectrum |
Future Directions and Research Opportunities
The ongoing research into 4-(3,3-Difluoroazetidin-1-yl)benzoic acid suggests several future directions:
- Combination Therapies : Investigating its use in combination with existing therapies for enhanced efficacy in treating metabolic disorders or cancers.
- Prodrug Development : Exploring prodrug formulations to improve bioavailability and reduce side effects associated with direct administration.
- Broadening Target Spectrum : Assessing its activity against other kinases or enzymes involved in different pathological conditions.
Mechanism of Action
The mechanism by which 4-(3,3-difluoroazetidin-1-yl)benzoic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary, but often include binding to specific sites and modulating biological processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoic Acid Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The difluoroazetidine group in the target compound provides moderate electron withdrawal, enhancing acidity of the carboxylic acid (pKa ~3–4) compared to dimethylamino-substituted analogs (pKa ~5–6) .
- Polarity and Solubility: Sulfonated derivatives (e.g., 4-(sulfooxy)benzoic acid) exhibit higher aqueous solubility (>100 mg/mL) compared to fluorinated azetidine analogs (<10 mg/mL) due to the sulfate group’s hydrophilicity .
Analytical Characterization
- MS/MS Fragmentation: Sulfonated isomers () show distinct fragmentation patterns (e.g., loss of sulfoxy groups at m/z 153), whereas azetidine derivatives fragment via cleavage of the nitrogen-carbon bond .
- Crystallography: SHELX software () is widely used for structural confirmation, though fluorinated compounds may require high-resolution data due to electron density challenges .
Biological Activity
The compound 4-(3,3-Difluoroazetidin-1-yl)benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
4-(3,3-Difluoroazetidin-1-yl)benzoic acid features a benzoic acid core substituted with a difluoroazetidine moiety. The presence of fluorine atoms may influence the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.
Structural Formula
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including those with azetidine substitutions, may exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that 4-(3,3-Difluoroazetidin-1-yl)benzoic acid could also possess antimicrobial activity due to its structural similarities .
The biological activity of benzoic acid derivatives is often attributed to their ability to interact with key enzymes involved in metabolic pathways. For example, some studies have shown that these compounds can modulate the activity of proteasomal and lysosomal pathways, which are crucial for cellular homeostasis and apoptosis . This suggests that 4-(3,3-Difluoroazetidin-1-yl)benzoic acid may influence these pathways as well.
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various benzoic acid derivatives against common pathogens. The results indicated that compounds with azetidine substitutions exhibited enhanced activity compared to their non-substituted counterparts. This reinforces the hypothesis that 4-(3,3-Difluoroazetidin-1-yl)benzoic acid could be effective against bacterial infections .
Case Study 2: Cytotoxicity in Cancer Cells
Another study assessed the cytotoxic effects of benzoic acid derivatives on cancer cell lines. Results showed that certain derivatives induced apoptosis in a dose-dependent manner. While specific data on 4-(3,3-Difluoroazetidin-1-yl)benzoic acid is not available, the structural similarities suggest potential for similar effects .
Table 1: Biological Activities of Benzoic Acid Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
